molecular formula C7H7N3 B11923768 Imidazo[1,5-a]pyridin-7-amine

Imidazo[1,5-a]pyridin-7-amine

Cat. No.: B11923768
M. Wt: 133.15 g/mol
InChI Key: YMOAGHVCZDUAOT-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-7-amine is a heterocyclic compound that features a fused imidazole and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-7-amine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the cyclization of 2-aminopyridine with glyoxal or its derivatives under acidic conditions. Another approach involves the use of multicomponent reactions, where 2-aminopyridine, aldehydes, and isocyanides are reacted together to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine-7-one, while substitution reactions can produce various N-substituted derivatives .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison: Imidazo[1,5-a]pyridin-7-amine is unique due to its specific ring fusion and the presence of an amine group at the 7-position. This structural feature imparts distinct chemical and biological properties compared to other imidazo-pyridine derivatives. For example, imidazo[1,2-a]pyridine lacks the amine group, which can significantly alter its reactivity and biological activity .

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

imidazo[1,5-a]pyridin-7-amine

InChI

InChI=1S/C7H7N3/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H,8H2

InChI Key

YMOAGHVCZDUAOT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C2C=C1N

Origin of Product

United States

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